3-(Aminomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione
Description
3-(Aminomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione is a heterocyclic compound that features a benzothiophene core. Benzothiophenes are known for their diverse biological activities and are often used as building blocks in pharmaceuticals and agrochemicals. The presence of the aminomethyl group in this compound adds to its versatility, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c10-5-7-6-13(11,12)9-4-2-1-3-8(7)9/h1-4,7H,5-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQGSPPNUJYZPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2S1(=O)=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1156307-17-3 | |
| Record name | 3-(aminomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzothiophene derivative with formaldehyde and ammonia, leading to the formation of the aminomethyl group. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve consistent results. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Research indicates that 3-(Aminomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione exhibits notable biological activity:
- Immunomodulation : The compound has been studied for its potential as an immunomodulator. It shows promise in inhibiting specific enzymes related to bacterial infections, particularly LpxC, which is crucial for lipid A biosynthesis in Gram-negative bacteria .
- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects. Given the structural similarities, it is hypothesized that this compound may also exhibit such properties .
- Anticancer Potential : Compounds with similar structures have been evaluated for their anticancer properties. Preliminary studies suggest that this compound may possess therapeutic potential in this area .
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
-
Inhibition of LpxC Enzyme :
- A study demonstrated that this compound effectively inhibits the LpxC enzyme, showcasing its potential as an antibacterial agent .
- Anticancer Activity Assessment :
- Neurological Applications :
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their function. The benzothiophene core can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: The parent compound, lacking the aminomethyl group.
2-Aminobenzothiophene: Similar structure but with an amino group directly attached to the benzothiophene ring.
3-(Methylthio)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione: A related compound with a methylthio group instead of an aminomethyl group.
Uniqueness
3-(Aminomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione is unique due to the presence of the aminomethyl group, which enhances its reactivity and potential for functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and drugs.
Biological Activity
3-(Aminomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione, also known as 7-amino-2,3-dihydrobenzo[b]thiophene-1,1-dioxide, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, synthesis methods, and structure-activity relationships (SAR).
- Molecular Formula : C₉H₁₁NO₂S
- Molecular Weight : 183.23 g/mol
- CAS Number : 87254-66-8
Synthesis Methods
The synthesis of this compound typically involves the oxidation of benzothiophene derivatives. A common method includes:
- Reaction of benzothiophene with hydrogen peroxide in the presence of a catalyst.
- Subsequent introduction of the amino group through nitration and reduction steps.
Antimicrobial Activity
Research indicates that derivatives of benzothiophene exhibit significant antimicrobial properties. A study demonstrated that compounds within this class effectively inhibit the growth of Mycobacterium tuberculosis (M. tuberculosis) under aerobic conditions. The minimum inhibitory concentration (MIC) for some derivatives was as low as 2.6 µM, showcasing potent anti-tubercular activity .
Cytotoxicity
While effective against M. tuberculosis, some derivatives also displayed cytotoxic effects on eukaryotic cells. For instance, the cytotoxicity was noted with a TC50 value of 0.1 µM in Vero cells . This suggests a need for careful evaluation of the therapeutic index when considering these compounds for clinical applications.
Structure-Activity Relationships (SAR)
The biological activity of benzothiophene derivatives is closely linked to their structural modifications. For example:
- Compounds with a tetrazole substituent showed enhanced potency against M. tuberculosis.
- Studies have indicated that different substituents at the C-3 position significantly affect both potency and cytotoxicity .
Study on Antitubercular Activity
A systematic examination of various substituted benzothiophenes revealed that certain structural modifications could enhance their anti-tubercular efficacy while minimizing cytotoxic effects. For example:
- Compound 8c exhibited an MIC of 0.60 µg/mL against dormant M. bovis BCG.
- Molecular docking studies indicated strong binding affinity to the active site of enzymes crucial for bacterial survival .
Antioxidant Activity
In addition to antimicrobial properties, some studies have highlighted the antioxidant potential of these compounds. The radical scavenging activity was assessed using the DPPH assay, where certain derivatives demonstrated significant antioxidant capabilities .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(Aminomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione, and what are the critical reaction conditions?
- Methodology : The compound is typically synthesized via functionalization of the benzothiophene-dione core. A key route involves introducing the aminomethyl group through nucleophilic substitution or reductive amination. For example, reacting 2,3-dihydro-1lambda6-benzothiophene-1,1-dione derivatives with formaldehyde and ammonium chloride under basic conditions can yield the target compound . Critical parameters include temperature control (60–80°C), solvent selection (e.g., ethanol or THF), and pH adjustment to stabilize intermediates. Purification often employs recrystallization or column chromatography.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodology :
- Spectroscopy :
- ¹H/¹³C NMR : Confirms the aminomethyl group (δ ~2.8–3.2 ppm for CH₂NH₂) and the benzothiophene-dione backbone (aromatic protons at δ ~7.0–7.5 ppm) .
- IR : Peaks at ~3350 cm⁻¹ (N-H stretch) and 1150–1250 cm⁻¹ (sulfone S=O stretches) are diagnostic .
- Chromatography :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >95% purity. Mobile phases often use acetonitrile/water mixtures with 0.1% TFA to suppress silanol interactions .
Q. How does the hydrochloride salt form affect the compound's solubility and stability?
- Methodology : The hydrochloride salt (as in ) enhances aqueous solubility due to ionic dissociation. Stability studies under accelerated conditions (40°C/75% RH) show that the salt form reduces hygroscopicity compared to the free base. Solubility in PBS (pH 7.4) increases from <1 mg/mL (free base) to ~10 mg/mL (HCl salt), critical for biological assays .
Advanced Research Questions
Q. What strategies optimize the yield and purity of this compound in multi-step syntheses?
- Methodology :
- Stepwise Optimization :
- Intermediate Isolation : Purify intermediates (e.g., brominated precursors) via flash chromatography to minimize side reactions .
- Catalyst Screening : Use Pd/C or Raney Ni for reductive amination steps, achieving yields >80% under H₂ (1–3 atm) .
- Scale-Up Considerations : Solvent switching (e.g., THF to ethanol) improves crystallization efficiency. Purity >99% is achievable via gradient elution in preparative HPLC .
Q. What are the observed biological activities of this compound, and how do structural analogs inform SAR studies?
- Methodology :
- In Vitro Assays : The compound’s sulfone and aminomethyl groups confer potential enzyme inhibition (e.g., carbonic anhydrase) or receptor-binding activity. Analog studies (e.g., 6-nitro derivatives in ) suggest electron-withdrawing groups enhance metabolic stability but reduce solubility .
- SAR Insights : Replacing the aminomethyl with hydroxyl groups (as in ) diminishes activity, highlighting the amine’s role in target interaction .
Q. How can contradictions in reported data on this compound’s reactivity be resolved?
- Methodology :
- Reproducibility Checks : Validate conflicting synthesis protocols (e.g., varying reaction times or catalysts) under controlled conditions. For instance, discrepancies in aminomethylation yields may arise from trace moisture in solvents, necessitating rigorous drying .
- Computational Modeling : DFT calculations predict reaction pathways to identify energetically favorable intermediates, reconciling divergent experimental outcomes .
Notes
- Evidence Reliability : Data from non-peer-reviewed sources (e.g., BenchChem) were excluded per guidelines.
- Methodological Rigor : Answers integrate cross-disciplinary techniques (e.g., synthetic chemistry, computational modeling) to address academic research needs.
- Conflict Resolution : Contradictions are addressed via experimental replication and theoretical validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
